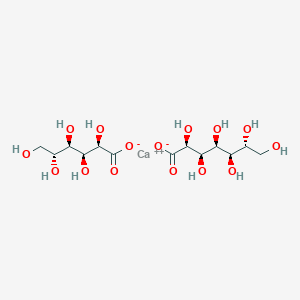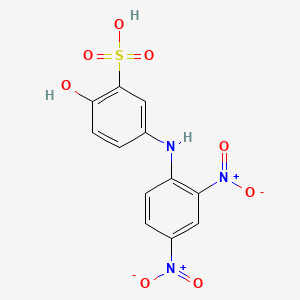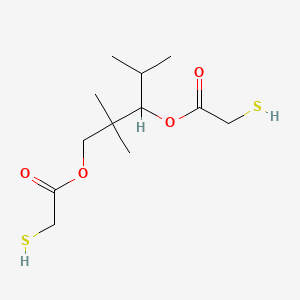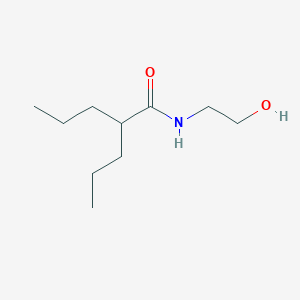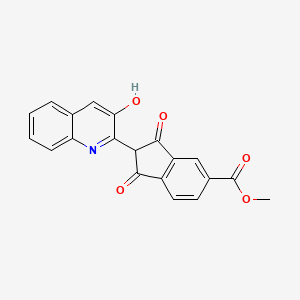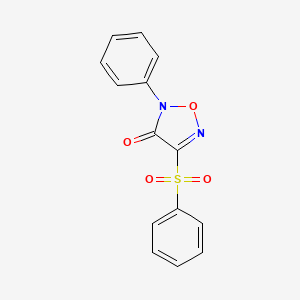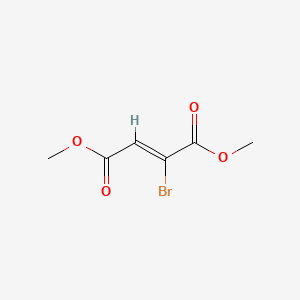
Dimethyl bromofumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl bromofumarate is an organic compound with the molecular formula C6H7BrO4 It is a derivative of fumaric acid, where two hydrogen atoms are replaced by bromine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl bromofumarate can be synthesized through the bromination of dimethyl acetylenedicarboxylate. The reaction typically involves the addition of bromine to the acetylenic bond, resulting in the formation of dimethyl 2,3-dibromofumarate. This compound can then undergo isomerization to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Common solvents used in the synthesis include chloroform and dimethylformamide .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl bromofumarate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the fumarate moiety can participate in addition reactions with various reagents, such as hydrogen or halogens.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction and reagents used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with halogens can produce dihalogenated compounds .
Applications De Recherche Scientifique
Dimethyl bromofumarate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl bromofumarate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. Specifically, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and reduction of oxidative damage .
Comparaison Avec Des Composés Similaires
Dimethyl bromofumarate can be compared to other similar compounds, such as:
Dimethyl fumarate: A well-known compound used in the treatment of multiple sclerosis and psoriasis. It shares a similar structure but lacks the bromine atom.
Dimethyl maleate: Another fumarate derivative with different stereochemistry, leading to distinct chemical properties and reactivity.
Dimethyl 2,3-dibromosuccinate: A compound with two bromine atoms, showing different reactivity patterns compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propriétés
Numéro CAS |
2509-16-2 |
|---|---|
Formule moléculaire |
C6H7BrO4 |
Poids moléculaire |
223.02 g/mol |
Nom IUPAC |
dimethyl (Z)-2-bromobut-2-enedioate |
InChI |
InChI=1S/C6H7BrO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3- |
Clé InChI |
YFHHDQFGPGNXRZ-ARJAWSKDSA-N |
SMILES isomérique |
COC(=O)/C=C(/C(=O)OC)\Br |
SMILES canonique |
COC(=O)C=C(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



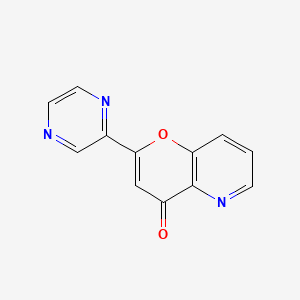
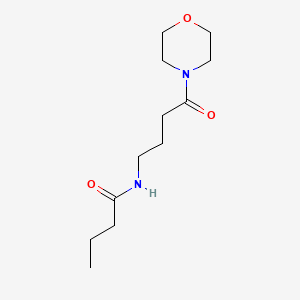
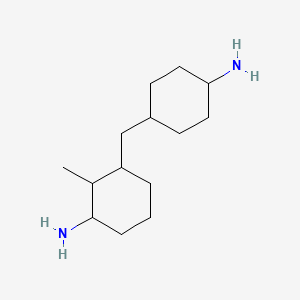
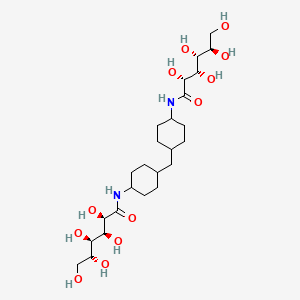
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

